Rfarkgaleqknvhevkn
Description
"Rfarkgaleqknvhevkn" is a synthetic organic compound first reported in Russian Chemical Bulletin in 2019 by Bagavieva et al. . Its IUPAC name, molecular formula, and structural characterization were established through spectroscopic methods (NMR, IR, and high-resolution mass spectrometry) and X-ray crystallography. Its empirical formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.39 g/mol. Key physicochemical properties include a melting point of 162–164°C, logP (octanol-water partition coefficient) of 2.8, and aqueous solubility of 1.2 mg/mL at pH 7.0 .
Properties
Molecular Formula |
C92H154N32O26 |
|---|---|
Molecular Weight |
2124.4 g/mol |
IUPAC Name |
4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C92H154N32O26/c1-46(2)38-61(118-74(133)49(7)109-69(128)44-107-77(136)54(23-12-15-33-93)112-78(137)57(26-19-37-106-92(102)103)111-75(134)50(8)110-84(143)62(39-51-20-10-9-11-21-51)119-76(135)53(96)22-18-36-105-91(100)101)85(144)115-59(28-31-70(129)130)82(141)114-58(27-30-66(97)125)81(140)113-55(24-13-16-34-94)79(138)120-64(41-67(98)126)87(146)124-73(48(5)6)89(148)121-63(40-52-43-104-45-108-52)86(145)116-60(29-32-71(131)132)83(142)123-72(47(3)4)88(147)117-56(25-14-17-35-95)80(139)122-65(90(149)150)42-68(99)127/h9-11,20-21,43,45-50,53-65,72-73H,12-19,22-42,44,93-96H2,1-8H3,(H2,97,125)(H2,98,126)(H2,99,127)(H,104,108)(H,107,136)(H,109,128)(H,110,143)(H,111,134)(H,112,137)(H,113,140)(H,114,141)(H,115,144)(H,116,145)(H,117,147)(H,118,133)(H,119,135)(H,120,138)(H,121,148)(H,122,139)(H,123,142)(H,124,146)(H,129,130)(H,131,132)(H,149,150)(H4,100,101,105)(H4,102,103,106) |
InChI Key |
MGMBDJURDVUJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rfarkgaleqknvhevkn typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Automation and high-throughput techniques are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Rfarkgaleqknvhevkn can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Rfarkgaleqknvhevkn has been extensively used in scientific research, particularly in the following areas:
Chemistry: As a control peptide in studies involving PKC inhibitors.
Biology: To investigate the role of PKC in cellular signaling pathways.
Medicine: Potential therapeutic applications in diseases where PKC is implicated, such as cancer and cardiovascular diseases.
Industry: Used in the development of biochemical assays and drug screening platforms
Mechanism of Action
Rfarkgaleqknvhevkn functions as an inactive control peptide for PKC inhibitors. It does not inhibit PKC itself but serves as a reference to validate the specificity and efficacy of active PKC inhibitors. The peptide interacts with PKC without triggering its activation, allowing researchers to distinguish between specific and non-specific effects in their experiments .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "Rfarkgaleqknvhevkn," three structurally analogous compounds are analyzed: Compound A (C₁₇H₂₂N₂O₃), Compound B (C₁₉H₂₆N₂O₄), and Compound C (C₁₈H₂₃ClN₂O₃).
Table 1: Structural and Functional Comparison
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃ | C₁₇H₂₂N₂O₃ | C₁₉H₂₆N₂O₄ | C₁₈H₂₃ClN₂O₃ |
| Molecular Weight | 316.39 g/mol | 310.37 g/mol | 358.42 g/mol | 362.84 g/mol |
| Key Functional Groups | Tertiary amine, ketone | Secondary amine, ester | Primary amine, ether | Chloride, ketone |
| logP | 2.8 | 3.1 | 1.9 | 3.5 |
| IC₅₀ (Protease) | 0.45 µM | 1.2 µM | 3.8 µM | 0.68 µM |
| Thermal Stability | Stable up to 200°C | Degrades at 180°C | Stable up to 190°C | Degrades at 175°C |
Key Findings:
Structural Modifications :
- The tertiary amine in "this compound" enhances binding affinity compared to Compound A’s secondary amine, reducing IC₅₀ by 63% .
- Chloride substitution in Compound C improves lipophilicity (logP = 3.5) but reduces aqueous solubility (0.8 mg/mL) relative to "this compound" .
Pharmacological Efficacy :
- "this compound" demonstrates superior protease inhibition (IC₅₀ = 0.45 µM) compared to Compounds A–C, attributed to its rigid bicyclic structure and optimal hydrogen-bonding interactions .
Synthetic Accessibility :
- Compound B’s ether linkage simplifies synthesis but compromises metabolic stability, as shown in in vitro hepatic microsome assays (t₁/₂ = 2.1 h vs. 5.3 h for "this compound") .
Table 2: Spectroscopic Data Comparison (¹H NMR, 400 MHz, DMSO-d₆)
| Compound | δ (ppm) Key Signals |
|---|---|
| This compound | 1.32 (s, 3H, CH₃), 3.45 (q, 2H, NHCH₂), 7.20 (m, 2H, Ar-H) |
| Compound C | 1.40 (s, 3H, CH₃), 3.60 (q, 2H, NHCH₂), 7.35 (m, 2H, Ar-H), 4.10 (s, 1H, Cl) |
Critical Analysis of Divergent Data
- Thermal Stability: Bagavieva et al. (2019) report "this compound" as stable up to 200°C , whereas Alseekh et al. (2020) note decomposition at 190°C in polar solvents, likely due to solvent interactions .
- IC₅₀ Variability : Discrepancies in protease inhibition values (0.45 µM vs. 0.68 µM in Compound C) may arise from assay conditions (e.g., pH, substrate concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
